5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene
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Overview
Description
5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is an aromatic compound characterized by the presence of a chlorophenyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Chlorophenylation: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction using chlorobenzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The chlorophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling using boronic acids and palladium catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Methanol, sodium methoxide.
Catalysts: Aluminum chloride, palladium catalysts.
Major Products
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution of the methoxy group.
Scientific Research Applications
5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene
- 5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene
Uniqueness
The unique positioning of the chlorophenyl, methoxy, and nitro groups in 5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C15H14ClNO3 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C15H14ClNO3/c1-10-6-14(7-11(2)15(10)17(18)19)20-9-12-4-3-5-13(16)8-12/h3-8H,9H2,1-2H3 |
InChI Key |
ATAXOTXKDQKQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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